molecular formula C12H17NO5 B2578349 2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid CAS No. 1379846-08-8

2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid

Cat. No.: B2578349
CAS No.: 1379846-08-8
M. Wt: 255.27
InChI Key: JMIUWWIKSKJLKF-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a furan ring

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Propanoic Acid Moiety: The furan ring is introduced via a coupling reaction with a suitable furan derivative, followed by the formation of the propanoic acid moiety through a series of reactions involving intermediates such as esters or nitriles.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The furan ring may also interact with biological molecules through π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(furan-3-yl)propanoic acid: Lacks the Boc protection on the amino group.

    2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid: Contains a thiophene ring instead of a furan ring.

    2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid: Contains a pyridine ring instead of a furan ring.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid is unique due to the combination of the Boc-protected amino group and the furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(furan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)6-8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIUWWIKSKJLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=COC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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